2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18744708
InChI: InChI=1S/C13H20BNO3/c1-9-7-10(15-11(8-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3
SMILES:
Molecular Formula: C13H20BNO3
Molecular Weight: 249.12 g/mol

2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.:

Cat. No.: VC18744708

Molecular Formula: C13H20BNO3

Molecular Weight: 249.12 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine -

Specification

Molecular Formula C13H20BNO3
Molecular Weight 249.12 g/mol
IUPAC Name 2-methoxy-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C13H20BNO3/c1-9-7-10(15-11(8-9)16-6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3
Standard InChI Key ROINEYKQWXOOMQ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)OC)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 2-, 4-, and 6-positions. The 2-position hosts a methoxy group (-OCH3\text{-OCH}_3), the 4-position a methyl group (-CH3\text{-CH}_3), and the 6-position a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This boronic ester group, represented as B(OCC(CH3)2)2\text{B(OCC(CH}_3\text{)}_2\text{)}_2, provides stability and reactivity in synthetic applications. The InChIKey ZBAIVVLJZQNXNJ-UHFFFAOYSA-N and SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C further delineate its connectivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H20BNO3\text{C}_{13}\text{H}_{20}\text{BNO}_3
Molecular Weight (g/mol)249.12
CAS NumberVC18744708
Purity≥95%
Storage Conditions2–8°C

Synthesis Methods and Optimization

Palladium-Catalyzed Coupling

The most widely reported synthesis involves a palladium-catalyzed Miyaura borylation reaction. 2-Methoxy-4-methyl-6-bromopyridine is reacted with bis(pinacolato)diboron (B2(pin)2\text{B}_2\text{(pin)}_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) and a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3). The reaction typically proceeds in tetrahydrofuran (THF) at 80–100°C for 12–24 hours, yielding the target compound with efficiencies exceeding 70%.

Critical Reaction Parameters

  • Catalyst Loading: 1–5 mol% palladium ensures optimal turnover without side-product formation.

  • Solvent Choice: Polar aprotic solvents like THF enhance boron transfer kinetics.

  • Temperature: Elevated temperatures (≥80°C) accelerate oxidative addition but risk boronic ester decomposition.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boron-based nucleophile in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation. For example, coupling with aryl halides produces biaryl structures central to pharmaceutical agents. The methyl and methoxy substituents on the pyridine ring direct regioselectivity, favoring para-substitution in electrophilic aromatic substitution follow-ups.

Medicinal Chemistry Intermediates

In drug discovery, the boronic ester moiety facilitates the synthesis of kinase inhibitors and protease modulators. A 2024 study highlighted its role in constructing pyrrolopyrimidine derivatives, which exhibit nanomolar potency against tyrosine kinases.

Research Advancements and Future Directions

Catalytic System Innovations

Recent efforts focus on replacing palladium with cheaper nickel-based catalysts. A 2025 trial achieved 60% yield using NiCl2(dppe)\text{NiCl}_2(\text{dppe}), though regioselectivity challenges persist.

Expanding Reaction Scope

Exploratory studies are investigating its use in photoredox catalysis and metallaphotoredox cross-couplings, leveraging the boronic ester’s redox activity.

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